molecular formula C24H18FN5O4S B2522838 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 901756-14-7

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2522838
CAS No.: 901756-14-7
M. Wt: 491.5
InChI Key: IMTZVIHTCUOYLL-UHFFFAOYSA-N
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Description

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound with a molecular formula of C24H18FN5O4S and a molecular weight of 491.5 . This compound features a triazoloquinazoline core, which is a fused heterocyclic system, and is substituted with various functional groups, including a fluorophenylmethylsulfanyl group, dimethoxy groups, and a nitrophenyl group.

Scientific Research Applications

5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death. The compound’s ability to form hydrogen bonds and its high dipole moments allow it to interact effectively with its biomolecular targets .

Result of Action

The result of the action of 5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline is the significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

The action, efficacy, and stability of 5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline can be influenced by various environmental factors. For instance, the temperature of the reaction can affect the process of heterocyclization

Preparation Methods

The synthesis of 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the substituents through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Comparison with Similar Compounds

Compared to other similar compounds, 5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline stands out due to its unique combination of functional groups and the triazoloquinazoline core. Similar compounds include other triazoloquinazolines with different substituents, such as:

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTZVIHTCUOYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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